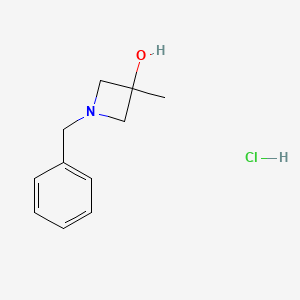
1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride typically involves the reaction of benzylamine with 3-chloro-2-methylpropene under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the azetidine ring. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines .
Aplicaciones Científicas De Investigación
1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity make it a versatile intermediate in various biochemical pathways. It can act as an enzyme inhibitor or modulator, affecting the activity of target proteins and enzymes .
Comparación Con Compuestos Similares
Azetidine: A simpler four-membered nitrogen-containing ring without the benzyl and methyl substitutions.
1-Benzylazetidin-3-ol: Similar to 1-Benzyl-3-methyl-azetidin-3-ol but lacks the methyl group.
3-Methylazetidine: Contains the methyl group but lacks the benzyl substitution
Uniqueness: The combination of these substituents provides a balance of stability and reactivity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
1-benzyl-3-methylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(13)8-12(9-11)7-10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H |
Clave InChI |
TWMOCORRMDBAJN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)CC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


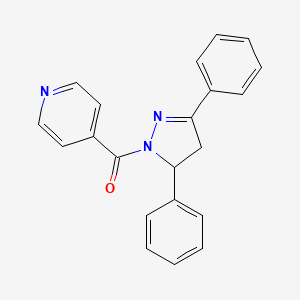

![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
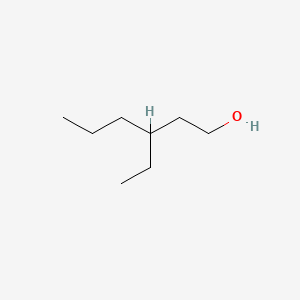
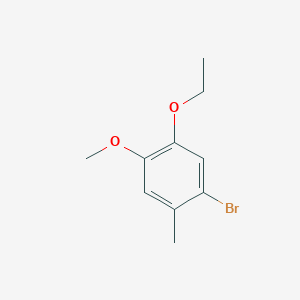




![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902664.png)
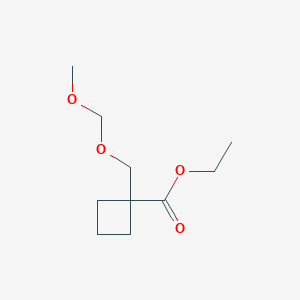

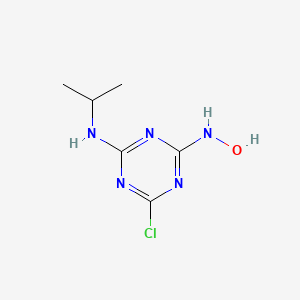
![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)
